(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
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Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H22N4O2S/c1-3-7-14-16(12(2)19-10-6-11-23)17(24)22(21-14)18-20-13-8-4-5-9-15(13)25-18/h4-5,8-9,21,23H,3,6-7,10-11H2,1-2H3 |
InChI Key |
ACHYVVQSIPUSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCO)C |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a benzothiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that demonstrate its efficacy in various applications.
- Molecular Formula : C15H16N4O2S
- CAS Number : 299443-56-4
- Molar Mass : 316.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that benzothiazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer activities through the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis .
Anticancer Activity
Research indicates that benzothiazole derivatives have shown significant antitumor activity against various cancer cell lines. For instance, compounds similar to the one studied have been evaluated for their ability to inhibit the growth of breast and colon cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in these cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory and Analgesic Effects
The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response. A study highlighted that derivatives with structural similarities exhibited IC50 values indicating potent inhibition of COX-1 and COX-2 activities . This suggests potential applications in treating conditions associated with chronic inflammation and pain management.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antibacterial potency .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
